Product packaging for 4-Iodo-3-methoxy-1H-indazole(Cat. No.:)

4-Iodo-3-methoxy-1H-indazole

Cat. No.: B13676047
M. Wt: 274.06 g/mol
InChI Key: WYUVGBLKIMMDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3-methoxy-1H-indazole is a high-purity chemical reagent designed for use in research and development. This compound belongs to the indazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their widespread presence in biologically active molecules . The structure features an iodine atom at the 4-position and a methoxy group at the 3-position of the 1H-indazole ring, making it a versatile intermediate for further synthetic elaboration. Research Applications and Value: This reagent serves as a key synthetic building block. The iodine substituent makes it an excellent candidate for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkynyl, and amino groups . Consequently, it is highly valuable for constructing compound libraries in drug discovery programs. Indazole derivatives are investigated for a broad spectrum of pharmacological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties . Researchers can utilize this compound to develop novel molecules targeting various disease pathways. Intended Use and Handling: this compound is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use. Proper personal protective equipment (PPE) should be worn, and all handling should be conducted in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2O B13676047 4-Iodo-3-methoxy-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

4-iodo-3-methoxy-1H-indazole

InChI

InChI=1S/C8H7IN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

WYUVGBLKIMMDNR-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C(=CC=C2)I

Origin of Product

United States

Contextualization of the 1h Indazole Scaffold in Chemical Biology Research

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in the realm of medicinal chemistry and drug discovery. openmedicinalchemistryjournal.comijprajournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and are essential components of many biologically active molecules, including alkaloids, vitamins, hormones, and nucleic acids like DNA and RNA. ijsrtjournal.commdpi.com Their prevalence in pharmaceuticals is striking, with reports indicating that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. mdpi.commsesupplies.com In fact, over 85% of all biologically active chemical entities feature a heterocyclic scaffold of some kind. openmedicinalchemistryjournal.comnih.govrsc.org

The significance of these structures lies in their versatile physicochemical properties and their ability to engage in various interactions with biological targets such as enzymes and receptors. ijprajournal.comopenmedicinalchemistryjournal.com The presence of nitrogen atoms can influence a molecule's polarity, lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov For instance, nitrogen heterocycles can act as hydrogen bond donors or acceptors, facilitating strong and specific binding to the active sites of proteins. mdpi.com This ability to mimic natural metabolites and interact with biological macromolecules makes them invaluable in the design of new therapeutic agents. openmedicinalchemistryjournal.com

The diverse range of biological activities exhibited by nitrogen-containing heterocycles is vast, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective effects, among others. openmedicinalchemistryjournal.comontosight.ai Well-known examples of drugs built upon these scaffolds include the anti-inflammatory drug Benzydamine and the antiemetic Granisetron. pnrjournal.combeilstein-journals.org The continuous exploration of novel heterocyclic systems and the development of new synthetic methodologies to access functionalized derivatives remain a primary focus for medicinal chemists in the quest for more effective and selective drugs. nih.govmdpi.com

The 1H-Indazole Core as a Privileged Structure and Pharmacophore

Within the vast landscape of nitrogen-containing heterocycles, the 1H-indazole core has emerged as a "privileged structure" in medicinal chemistry. pnrjournal.comresearchgate.netpharmablock.com A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, thereby serving as a versatile template for the development of a wide array of therapeutic agents. researchgate.net The 1H-indazole, a bicyclic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, possesses a unique combination of structural and electronic features that contribute to its privileged status. nih.govjmchemsci.com

The 1H-indazole scaffold is an aromatic, 10π-electron system. researchgate.net It features a hydrogen bond donor (the N1-H group) and a hydrogen bond acceptor (the N2 atom), allowing for crucial interactions with the hinge regions of protein kinases, a common target in cancer therapy. pharmablock.commdpi.com This ability to form key interactions has led to the development of numerous kinase inhibitors. nih.gov Furthermore, the 1H-indazole is considered a bioisostere of indole (B1671886), another important heterocyclic motif found in many biologically active compounds. pnrjournal.compharmablock.com As a bioisostere, it can mimic the interactions of indole while potentially offering advantages in terms of metabolic stability and pharmacokinetic properties. pharmablock.com

The therapeutic applications of 1H-indazole derivatives are extensive and well-documented. researchgate.netnih.gov Several FDA-approved drugs incorporate this scaffold, including:

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. pnrjournal.comacs.org

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of recurrent epithelial ovarian cancer. nih.govacs.org

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID). beilstein-journals.orgnih.gov

Granisetron: A serotonin (B10506) 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting. pnrjournal.combeilstein-journals.org

The proven success of these drugs underscores the importance of the 1H-indazole core as a key pharmacophore, a concept that describes the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. pnrjournal.comnih.gov

Rationale for Strategic Research on Substituted 1H-Indazole Systems, with Emphasis on 4-Iodo-3-methoxy-1H-indazole

The strategic functionalization of the 1H-indazole scaffold is a key area of research aimed at discovering novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net The biological activity of an indazole derivative can be significantly modulated by the nature and position of its substituents. ontosight.ainih.gov For example, substitutions at various positions on the indazole ring can influence the molecule's interaction with its biological target. nih.gov Therefore, the synthesis and evaluation of a diverse library of substituted 1H-indazoles are crucial for exploring the full therapeutic potential of this privileged scaffold. nih.govnih.gov

The compound This compound represents a strategically designed molecule for further chemical exploration. The substituents at the 3 and 4 positions are of particular interest for several reasons:

The 3-methoxy group: The presence of a methoxy (B1213986) group at the C3 position can influence the electronic properties of the indazole ring and may participate in hydrogen bonding or other interactions within a biological target's binding site. The oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity.

The 4-iodo group: The iodine atom at the C4 position serves as a versatile synthetic handle for further functionalization. chim.it Halogen atoms, particularly iodine, are readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. chim.itscispace.com This allows for the introduction of a wide range of substituents at this position, enabling the systematic exploration of structure-activity relationships (SAR). The iodine atom itself can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The combination of the methoxy and iodo groups on the 1H-indazole scaffold provides a platform for the development of new derivatives with potentially unique pharmacological profiles. Research into compounds like this compound is driven by the need to expand the chemical space around this privileged core, leading to the identification of novel therapeutic agents for a variety of diseases. nih.govnih.gov

Strategic Approaches to the Chemical Synthesis of 4 Iodo 3 Methoxy 1h Indazole and Its Congeners

Retrosynthetic Analysis of the 4-Iodo-3-methoxy-1H-indazole Nucleus

A retrosynthetic analysis of this compound reveals several potential disconnections. The primary C-N and C-C bonds of the heterocyclic ring, as well as the C-I and C-O bonds of the substituents, offer strategic points for disconnection.

Another retrosynthetic strategy could involve the construction of the indazole ring from a pre-functionalized benzene (B151609) derivative already containing the iodo and methoxy (B1213986) substituents in the desired positions. This approach would necessitate the formation of the pyrazole (B372694) ring onto the substituted benzene core.

Classical and Contemporary Synthetic Routes to the 1H-Indazole Moiety

The construction of the 1H-indazole ring system is a well-established area of heterocyclic chemistry, with both classical and modern methods available to synthetic chemists.

Cyclization Reactions for Indazole Ring Formation (e.g., [3+2] Cycloadditions, Intramolecular C–H Aminations)

[3+2] Cycloaddition Reactions: A powerful and versatile method for constructing the indazole nucleus is through [3+2] cycloaddition reactions. nih.govorganic-chemistry.orgnih.govorganic-chemistry.orgacs.org This approach typically involves the reaction of a diazo compound with a benzyne (B1209423) precursor. organic-chemistry.orgacs.org The aryne, generated in situ, acts as a dipolarophile, reacting with the diazo compound, which serves as the 1,3-dipole, to form the indazole ring. nih.govorganic-chemistry.orgnih.govacs.org The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on both the aryne and the diazo compound. organic-chemistry.org For instance, the reaction of o-(trimethylsilyl)aryl triflates with diazo compounds in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) provides a mild and efficient route to a wide range of substituted indazoles. organic-chemistry.orgacs.org

Intramolecular C–H Aminations: More contemporary methods for indazole synthesis involve transition-metal-catalyzed intramolecular C–H amination reactions. nih.govacs.orgbohrium.comnih.gov These reactions offer an atom-economical and efficient way to form the N-N bond of the indazole ring. For example, silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones has been shown to be an effective method for the construction of various 1H-indazoles. nih.govacs.orgbohrium.comnih.gov This process is believed to proceed through a single electron transfer (SET) mechanism. nih.govacs.orgbohrium.comnih.gov Copper-promoted intramolecular C–H amination of hydrazones also provides a viable route to 1H-indazoles under mild conditions. researchgate.net Furthermore, electrochemical methods have been developed for the radical Csp2–H/N–H cyclization of arylhydrazones to afford 1H-indazole derivatives. rsc.org

Reaction Type Key Reagents/Catalysts Advantages References
[3+2] CycloadditionDiazo compounds, Aryne precursors (e.g., o-silylaryl triflates), CsF/TBAFMild conditions, high yields, broad substrate scope nih.govorganic-chemistry.orgnih.govorganic-chemistry.orgacs.org
Intramolecular C-H AminationArylhydrazones, Ag(I) or Cu(I) catalysts, OxidantsAtom economy, efficiency, access to diverse substituents nih.govacs.orgbohrium.comnih.govresearchgate.net
Electrochemical CyclizationArylhydrazones, ElectrolysisSustainable, mild conditions rsc.org

Strategic Introduction of the Methoxy Substituent at Position 3 (C3)

The introduction of a methoxy group at the C3 position of the indazole ring can be achieved through several strategies. One common approach involves the use of a starting material that already contains a precursor to the methoxy group. For example, the cyclization of a suitably substituted o-azidobenzaldehyde derivative can lead to an indazole with a functional group at C3 that can be subsequently converted to a methoxy group.

Alternatively, direct C3-methoxylation of a pre-formed indazole ring is possible. However, this can be challenging due to the potential for reaction at other positions. A more controlled method involves the initial introduction of a different functional group at C3, which can then be replaced by a methoxy group. For instance, a halogen, such as iodine or bromine, can be introduced at the C3 position and subsequently displaced by a methoxide (B1231860) source in a nucleophilic substitution reaction. chim.it

Recent advancements have also explored the use of copper-catalyzed methods for the C3-functionalization of indazoles, which could potentially be adapted for the introduction of a methoxy group. mit.edu

Regioselective Iodination at Position 4 (C4) of the Indazole Core

The regioselective introduction of an iodine atom at the C4 position of the indazole ring is a critical step in the synthesis of the target molecule. Direct electrophilic iodination of the indazole core can be challenging as it often leads to a mixture of isomers, with the C3 and C5 positions being generally more reactive towards electrophiles. chim.it

To achieve regioselective C4-iodination, a directing group strategy is often employed. An appropriate directing group can be installed on the indazole nitrogen (N1), which then directs the electrophilic iodination to the C7 position. Subsequent removal of the directing group and potential N-alkylation can provide access to the desired C4-iodinated indazole. However, for direct C4-iodination, the electronic nature of existing substituents on the benzene ring plays a crucial role. An electron-donating group at a position that activates the C4 position can facilitate the desired iodination. For instance, iodination of certain indazoles can be achieved using iodine in the presence of an oxidizing agent like iodic acid in acetic acid, where electron-rich positions are favored.

A review of functionalization strategies highlights that while C3 and C5 are common sites for electrophilic attack, achieving substitution at C4 often requires more tailored approaches. chim.it Recent studies on the functionalization of NH-free indazoles have shown that direct C7-bromination can be achieved regioselectively in the presence of certain substituents at the C4 position. nih.gov This suggests that the electronic environment of the indazole ring is a key determinant for the regioselectivity of halogenation.

Sequential Functionalization Strategies for this compound

The synthesis of this compound can be approached through various sequential functionalization strategies. One plausible sequence involves:

Formation of the Indazole Core: Synthesis of a suitable indazole precursor, for example, 4-methoxy-1H-indazole. This could be achieved through a classical method like the Davis-Beirut reaction or a modern cyclization approach.

Iodination at C3: Introduction of an iodine atom at the C3 position of the 4-methoxy-1H-indazole.

Methoxylation at C3: Nucleophilic displacement of the C3-iodo group with methoxide.

Iodination at C4: Regioselective iodination of the resulting 3-methoxy-1H-indazole.

An alternative sequence could be:

Synthesis of a Pre-functionalized Precursor: Preparation of a benzene derivative containing the iodo and methoxy groups in the desired relative positions.

Indazole Ring Formation: Cyclization of this precursor to form the this compound directly.

The choice of strategy will depend on the availability of starting materials, the efficiency of each step, and the ease of purification of the intermediates. Transition-metal-catalyzed sequential C-H activation and annulation reactions are emerging as powerful tools for the one-step construction of functionalized indazole derivatives, which could potentially streamline the synthesis of complex targets like this compound. nih.govnih.gov

Divergent Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile platform for the divergent synthesis of a library of related compounds. The presence of the iodine atom at the C4 position is particularly advantageous, as it provides a handle for a wide range of transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The C4-iodo group can be readily coupled with various boronic acids or esters under palladium catalysis to introduce a diverse array of aryl or heteroaryl substituents at this position. nih.gov This allows for the exploration of the structure-activity relationship of this part of the molecule.

Sonogashira Coupling: The C4-iodo substituent can also participate in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl groups. thieme-connect.de

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination (for the introduction of nitrogen-based nucleophiles) and Heck coupling (for the introduction of alkenes), can also be employed to further diversify the scaffold at the C4 position.

Functionalization at the Indazole Nitrogen Atom (N1- and N2-Substitution)

The alkylation of the indazole core is a critical transformation, yet it often presents a challenge in controlling regioselectivity between the N1 and N2 positions. The outcome of N-alkylation is highly dependent on the reaction conditions—specifically the base and solvent employed—and the electronic and steric properties of substituents on the indazole ring. nih.gov

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov However, the distribution of N1 and N2 products can be finely tuned. Studies on various substituted indazoles have shown that the choice of base and solvent system plays a pivotal role. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product. nih.gov This selectivity is particularly pronounced for indazoles with sterically bulky or electron-withdrawing groups at the C3-position. nih.gov Conversely, using a polar aprotic solvent like N,N-dimethylformamide (DMF) often leads to a mixture of N1 and N2 isomers, with the N2 isomer sometimes predominating. researchgate.net

Table 1: Representative Conditions for Regioselective N-Alkylation of Indazoles

Base Solvent Typical Outcome Rationale Citations
Sodium Hydride (NaH) Tetrahydrofuran (THF) Predominantly N1-alkylation Favors the kinetic product through a tight ion pair mechanism. nih.gov
Potassium Carbonate (K₂CO₃) N,N-Dimethylformamide (DMF) Mixture of N1 and N2 isomers Polar solvent stabilizes both anionic intermediates, leading to less selectivity. nih.gov
Sodium Hexamethyldisilazide (NaHMDS) Tetrahydrofuran (THF) N2-selective (for pyrazolo[3,4-d]pyrimidines) The formation of specific ion pairs can direct alkylation to the N2 position. researchgate.net
Sodium Hexamethyldisilazide (NaHMDS) Dimethyl Sulfoxide (DMSO) N1-selective (for pyrazolo[3,4-d]pyrimidines) Solvent-separated ion pairs are the reactive species, reversing selectivity. researchgate.net
Trifluoroacetic acid (TFA) / Trichloroacetimidate Dichloromethane (B109758) (DCM) Highly N2-selective Acid-catalyzed nucleophilic displacement by the N2-nitrogen on a protonated imidate. wuxibiology.com

Modifications at the C4-Iodo Position (e.g., Palladium-Catalyzed Cross-Coupling Reactions like Suzuki, Sonogashira, Heck)

The carbon-iodine bond at the C4 position is an excellent synthetic handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond allows these reactions to proceed under relatively mild conditions. The synthesis of 4-substituted indazole derivatives via Suzuki, Heck, and Sonogashira cross-coupling reactions has been described as a viable strategy. researchgate.net For these transformations to be successful, protection of the indazole N-H group (e.g., as a Boc-carbamate or benzyl (B1604629) ether) is often necessary to prevent side reactions and improve solubility and catalyst performance. nih.govresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the C4 position of the indazole and various aryl or vinyl boronic acids or esters. This reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base, and a suitable solvent system. nih.govthieme-connect.de The reaction is compatible with a wide range of functional groups on the coupling partner. nih.gov For the coupling of 3-iodoindazoles, microwave irradiation has been shown to accelerate the reaction, sometimes leading to concomitant deprotection of N-Boc groups. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Iodo-Indazoles

Catalyst Ligand (if separate) Base Solvent Temperature Citations
Pd(PPh₃)₄ - Na₂CO₃ (aq) 1,4-Dioxane or DME 80-120°C (Conventional or MW) nih.gov, thieme-connect.de
PdCl₂(dppf) dppf K₂CO₃ Toluene/H₂O Reflux N/A
Pd(OAc)₂ SPhos or XPhos K₃PO₄ Toluene or Dioxane 80-110°C N/A

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the C4 position by reacting the iodo-indazole with a terminal alkyne. researchgate.netlibretexts.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPEA), which can also serve as the solvent. thieme-connect.delibretexts.org N-protection of the indazole is generally required to achieve good yields, as the free N-H can interfere with the catalytic cycle. researchgate.net

Table 3: Typical Conditions for Sonogashira Coupling of Iodo-Indazoles

Palladium Catalyst Copper Co-catalyst Base Solvent Temperature Citations
PdCl₂(PPh₃)₂ CuI Triethylamine (TEA) DMF or TEA Room Temp to 70°C thieme-connect.de
Pd(PPh₃)₄ CuI Diisopropylamine (DIPEA) THF Room Temp libretexts.org

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the formation of a new carbon-carbon bond between the C4-iodo position and an alkene, such as an acrylate (B77674) or styrene, to introduce a vinyl substituent. researchgate.netclockss.org The reaction requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the catalytic cycle. While effective, the Heck reaction can sometimes be less efficient for C3-functionalization compared to Suzuki coupling, and often requires robust N-protection to avoid byproducts. researchgate.net The choice of ligand can be critical for achieving good yields. clockss.org

Table 4: Typical Conditions for Heck-Mizoroki Reaction of Iodo-Indazoles

Catalyst Ligand (if separate) Base Solvent Temperature Citations
Pd(OAc)₂ P(o-tol)₃ Triethylamine (TEA) Acetonitrile or DMF 80-120°C researchgate.net, rasayanjournal.co.in
Pd(PPh₃)₂Cl₂ - Triethylamine (TEA) DMF 120°C (MW) rasayanjournal.co.in
Pd(OAc)₂ P(OEt)₃ Et₃N DMF 120°C clockss.org

Chemical Modifications at the C3-Methoxy Position

The methoxy group at the C3 position is relatively stable, but it can be chemically modified, most commonly via demethylation to reveal a hydroxyl group. This transformation is valuable as the resulting 3-hydroxyindazole (or its indazolone tautomer) can serve as a precursor for further functionalization.

Several reagents are effective for O-demethylation. chem-station.com Boron tribromide (BBr₃) is a powerful Lewis acid that readily cleaves aryl methyl ethers, typically at low temperatures in a solvent like dichloromethane (DCM). chem-station.comgoogle.com Another common method involves using strong protic acids, such as 48% hydrobromic acid (HBr), often in acetic acid, which can be accelerated by microwave heating. nih.govchem-station.com The choice of reagent depends on the compatibility with other functional groups present in the molecule. For instance, BBr₃ is highly reactive and less selective, while other methods might offer milder conditions.

Table 5: Reagents for O-Demethylation of Methoxy-Indazoles

Reagent Solvent Typical Conditions Citations
Boron Tribromide (BBr₃) Dichloromethane (DCM) -78°C to Room Temperature google.com, chem-station.com
Hydrobromic Acid (48% aq. HBr) Acetic Acid (AcOH) Reflux or Microwave (e.g., 140°C) nih.gov, chem-station.com
Aluminum Chloride (AlCl₃) Dichloromethane (DCM) Heating/Reflux chem-station.com
Ethanethiol (EtSH) / Sodium Hydroxide (NaOH) N-Methyl-2-pyrrolidone (NMP) Heating (e.g., 130°C) chem-station.com

Chemoenzymatic and Biocatalytic Approaches

The application of enzymes in the synthesis of heterocyclic compounds is a growing field, driven by the demand for more sustainable and selective chemical processes. While the toolbox for enzymatic synthesis of indazoles is still developing, recent breakthroughs have demonstrated its potential. rug.nl

A novel biocatalytic route to the indazole core has been developed utilizing a nitroreductase-triggered cyclization. rug.nl In this approach, a 2-nitrobenzylamine derivative is reduced by a nitroreductase enzyme to a reactive nitroso intermediate, which then spontaneously cyclizes to form the indazole ring system. rug.nl Although this method has not been specifically applied to this compound, it represents the first biocatalytic synthesis of the indazole scaffold and opens the door for future chemoenzymatic strategies. rug.nl Such approaches could offer significant advantages in terms of environmental impact by operating in water under mild conditions. rug.nl Other related research has focused on synthesizing indazole derivatives as inhibitors for enzymes like α-glucosidase and α-amylase, highlighting the biological relevance of the scaffold, though not employing enzymes for the synthesis itself. nih.gov

Considerations for Scalable Synthesis and Process Chemistry

Translating a laboratory synthesis to an industrial scale introduces numerous challenges that must be addressed to ensure the process is safe, efficient, robust, and economically viable. For a molecule like this compound and its derivatives, several key factors are paramount.

Secondly, reaction conditions must be thoroughly optimized. This includes minimizing catalyst loading in cross-coupling reactions, selecting cost-effective and low-toxicity solvents, and ensuring temperature control to prevent runaway reactions. scispace.com High-throughput screening (HTS) and statistical modeling are increasingly used to rapidly identify safe and optimal conditions for large-scale production. scispace.com

Finally, purification methods must be scalable. While laboratory procedures often rely on column chromatography, this is often impractical and expensive at an industrial scale. Developing conditions that lead to the direct crystallization of the product from the reaction mixture is highly desirable. acs.org This may involve using specific solvent mixtures or employing techniques like dry-loading onto a mixture of silica (B1680970) and activated carbon for pre-purification before a final crystallization step. acs.org Regioselective reactions, such as the N-alkylation discussed previously, are particularly important for scalability as they minimize the formation of difficult-to-separate isomers, simplifying purification and maximizing yield. nih.gov

Molecular Target Engagement and Mechanistic Studies of 4 Iodo 3 Methoxy 1h Indazole Derivatives

Identification of Putative Biological Targets for 4-Iodo-3-methoxy-1H-indazole Scaffolds

The initial step in characterizing a novel compound involves identifying its biological targets. This process is crucial for understanding its mechanism of action and potential therapeutic applications.

Target Deconvolution Strategies (e.g., Affinity Proteomics, Chemoproteomics)

Target deconvolution aims to identify the specific molecular targets to which a compound binds. Techniques like affinity and chemoproteomics are powerful tools for this purpose. These methods typically involve immobilizing the compound on a solid support to "fish" for its binding partners from cell lysates. However, no published studies were found that have applied these techniques to this compound to identify its specific protein interactions.

High-Throughput Screening (HTS) and Phenotypic Screening Approaches

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds against a panel of known biological targets. nih.govj-morphology.comnih.gov Phenotypic screening, conversely, identifies compounds that produce a desired effect in a cellular or organismal model, with the specific target being identified subsequently. A review of scientific databases and screening libraries did not reveal any HTS or phenotypic screening data specifically for this compound.

Enzymatic Inhibition Kinetics and Mechanisms

Once a biological target, often an enzyme, is identified, the next step is to characterize the kinetics and mechanism of inhibition. This provides a deeper understanding of how the compound affects the target's function.

Reversible vs. Irreversible Inhibition

Inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent covalent bond. Determining this is fundamental to understanding the compound's duration of action and potential for off-target effects. There is currently no available data to classify the inhibitory behavior of this compound as reversible or irreversible against any specific enzyme.

ATP-Competitive vs. Non-ATP-Competitive Binding Modes

For many enzyme targets, particularly kinases, inhibitors can compete with the natural substrate, such as ATP, for binding at the active site (ATP-competitive), or they can bind to a different site on the enzyme (non-ATP-competitive). nih.govnih.govmdpi.com This binding mode has significant implications for the inhibitor's specificity and potential for resistance. The binding mode of this compound has not been elucidated in the existing literature.

Allosteric Modulation Studies

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. researchgate.net This can be a desirable mechanism for achieving target selectivity. No studies investigating the potential allosteric modulation properties of this compound have been published.

Receptor Binding Affinity and Ligand-Receptor Interactions

The initial interaction between a drug candidate and its biological target is a critical determinant of its pharmacological effect. For derivatives of this compound, understanding their binding affinity and the nature of their interaction with receptors is fundamental to elucidating their mechanism of action.

Radioligand Binding Assays

Radioligand binding assays are a crucial tool for quantifying the affinity of a ligand for a receptor. While specific data on this compound derivatives using this technique are not extensively detailed in the available literature, the methodology has been applied to the broader class of indazole-based compounds. For instance, in the development of ligands for sigma-2 receptors, a radioligand binding assay was employed to screen tetrahydroindazole derivatives. nih.gov This involved assessing the displacement of specific radioligands, such as [3H]-Pentazocine for the sigma-1 receptor and [3H]-DTG for the sigma-2 receptor, to determine the binding affinity (pKi) of the new molecules. nih.gov This approach allows for the quantitative assessment of how strongly these compounds bind to their targets, a key parameter in drug design and optimization.

Modulation of Intracellular Signaling Pathways by this compound Derivatives

Following receptor engagement, the subsequent modulation of intracellular signaling cascades is what ultimately produces a cellular response. Derivatives of this compound have been shown to interfere with several key signaling pathways implicated in diseases such as cancer.

Kinase Cascades (e.g., VEGFR, FGFR, ERK, Haspin, Pim, Bcr-Abl)

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The indazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

VEGFR and FGFR Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is driven by signaling through Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). Several indazole derivatives have been developed as potent inhibitors of these receptor tyrosine kinases. nih.gov For example, one of the most potent compounds from a designed series, compound 30 , was found to inhibit VEGFR-2 with an IC50 value of 1.24 nM. nih.gov Another study identified an indazole derivative, 9u , as a highly potent FGFR1 inhibitor with an IC50 of 3.3 nM. Inhibition of these receptors blocks downstream signaling pathways, including the Ras/Raf/Mek/Erk pathway, thereby impeding angiogenesis and tumor progression.

Haspin and Pim Kinase Inhibition: Haspin is an atypical kinase that plays a role in mitosis, while Pim kinases are serine/threonine kinases involved in cell survival and proliferation. Both are considered attractive targets for cancer therapy. Novel 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective Haspin inhibitors. nih.gov Amide coupling at the N1 position of the indazole ring led to the discovery of compound 21 , which exhibits an IC50 of 78 nM against Haspin. nih.gov Similarly, 3-(pyrazin-2-yl)-1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors, with compounds like 13o showing significant inhibitory activity. nih.gov

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML). While imatinib was a groundbreaking therapy, resistance, particularly due to the T315I "gatekeeper" mutation, remains a challenge. Research has led to the development of indazole-based Bcr-Abl inhibitors capable of overcoming this resistance. The diarylamide 3-aminoindazole derivative, AKE-72 , is a potent pan-Bcr-Abl inhibitor, showing IC50 values of < 0.5 nM against the wild-type enzyme and 9 nM against the T315I mutant. nih.gov Another example, CHMFL-ABL-121 , is a type-II inhibitor with an IC50 value of 0.2 nM against the Bcr-Abl T315I mutant.

Table 1: Inhibitory Activity of Selected Indazole Derivatives on Kinase Targets

Compound Target Kinase IC50 Value
30 VEGFR-2 1.24 nM
9u FGFR1 3.3 nM
21 Haspin 78 nM
AKE-72 Bcr-Abl (Wild-Type) < 0.5 nM
AKE-72 Bcr-Abl (T315I Mutant) 9 nM

| CHMFL-ABL-121 | Bcr-Abl (T315I Mutant) | 0.2 nM |

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of modern drugs. As mentioned previously, derivatives of the indazole scaffold have been successfully developed as allosteric modulators of GPCRs. The characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4), a class C GPCR, highlights the versatility of the indazole core. By enhancing the receptor's sensitivity to glutamate, these compounds can modulate synaptic transmission and have potential applications in neurological disorders like Parkinson's disease.

Nuclear Receptor Activation/Inhibition

Nuclear receptors are a class of transcription factors that are activated by ligands such as steroid hormones and other small hydrophobic molecules. nih.gov Upon activation, they regulate the expression of specific genes involved in a wide array of physiological processes. A thorough review of the current scientific literature does not provide specific evidence of this compound derivatives directly engaging with and activating or inhibiting nuclear receptors. Research in this area has focused on other chemical scaffolds, such as bis-indole derivatives, as ligands for nuclear receptors like NR4A1 and NR4A2. nih.govmdpi.com

Cell-Based Assays for Mechanistic Elucidation

The transition from biochemical assays to cell-based systems is a critical step in drug discovery, offering a more physiologically relevant context to evaluate a compound's efficacy and mechanism of action. For derivatives of this compound, cellular assays are pivotal in confirming target engagement and understanding their impact on intricate signaling networks.

Target Engagement in Cellular Contexts

Confirming that a compound interacts with its intended molecular target within a living cell is a fundamental prerequisite for its development as a therapeutic agent. While direct biochemical binding assays provide initial evidence of interaction, cell-based target engagement assays offer a more robust validation by assessing this interaction in a native cellular environment.

For various substituted indazole derivatives, studies have demonstrated the utility of cell-based assays in confirming their proposed mechanisms. For instance, in the investigation of 4-phenyl-1H-indazole derivatives as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a co-culture model of HepG2 and Jurkat T cells was employed. In this system, one derivative, Z13, was shown to decrease the viability of HepG2 cells in a concentration-dependent manner, providing cellular evidence of its ability to disrupt the PD-1/PD-L1 pathway and activate an anti-tumor immune response nih.gov. Further analysis using flow cytometry revealed that this compound inhibited tumor growth in vivo by activating the tumor immune microenvironment nih.gov.

While specific reporter gene assay data for this compound itself is not extensively available in the public domain, this technique is a powerful tool for assessing target engagement. Reporter gene assays are designed to measure the transcriptional activity of a specific gene or pathway. If a this compound derivative is hypothesized to inhibit a particular transcription factor, a reporter construct containing the binding site for that factor linked to a reporter gene (e.g., luciferase) can be introduced into cells. A reduction in reporter gene expression upon treatment with the compound would provide strong evidence of on-target activity within the cell.

Mechanistic Studies on Cellular Pathway Perturbations

Beyond confirming target engagement, cell-based assays are instrumental in delineating the downstream consequences of this interaction on cellular signaling pathways. Western blot analysis is a cornerstone technique in this regard, allowing for the detection and quantification of specific proteins, including their phosphorylation states, which are often indicative of pathway activation or inhibition.

Research on a broad range of indazole derivatives has highlighted their potential to modulate key cellular signaling pathways implicated in cancer. For example, studies have shown that certain 1H-indazole-3-amine derivatives can induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner nih.gov.

In a study focused on 4,6-substituted-1H-indazole derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), Western blot analysis was crucial in demonstrating the cellular mechanism. One compound was shown to significantly decrease the interferon-gamma (INFγ)-induced expression of IDO1 in a concentration-dependent manner in HeLa cells, confirming its inhibitory effect within a cellular context ebi.ac.uk.

The table below summarizes the inhibitory activities of selected 4,6-substituted-1H-indazole derivatives against IDO1 and TDO in both enzymatic and cellular assays, illustrating the importance of cell-based validation.

CompoundIDO1 Enzymatic IC₅₀ (µM)IDO1 Cellular IC₅₀ (µM) (HeLa cells)TDO Enzymatic IC₅₀ (µM)TDO Cellular IC₅₀ (µM) (A172 cells)
35 0.741.372.937.54

This table presents data on the inhibitory concentration (IC₅₀) of a selected 4,6-substituted-1H-indazole derivative against IDO1 and TDO enzymes and in cellular environments. ebi.ac.uk

Furthermore, the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation, has been identified as a target for some indazole compounds. Western blot analysis can be used to probe the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, following treatment with a this compound derivative. A decrease in the levels of phosphorylated Akt (p-Akt) or phosphorylated mTOR (p-mTOR) would indicate that the compound is effectively inhibiting this pro-survival pathway.

While the specific molecular targets and detailed pathway analyses for this compound derivatives are still areas of active investigation, the application of these cell-based methodologies is essential to fully characterize their biological activity and therapeutic potential.

Elucidation of Structure Activity Relationship Sar and Structure Property Relationship Spr Within the 4 Iodo 3 Methoxy 1h Indazole Chemotype

Design Principles for 4-Iodo-3-methoxy-1H-Indazole Analogues

The rational design of analogues based on the this compound core is guided by several key principles aimed at modulating biological activity and physicochemical properties. These principles involve strategic modifications at various positions of the indazole ring system to probe interactions with the biological target and to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Position 4 (Iodo Group): The iodine atom at the C4 position is a large, lipophilic, and polarizable substituent that can participate in halogen bonding and other non-covalent interactions with the target protein. Isosteric replacement of the iodo group with other halogens (e.g., bromine, chlorine) or with a cyano or trifluoromethyl group can systematically probe the importance of size, electronics, and halogen bonding potential for biological activity. The choice of replacement will depend on the specific interactions within the binding pocket of the target.

Position Original Group Potential Isosteric Replacements Rationale for Replacement
3Methoxy (B1213986) (-OCH3)Ethoxy (-OCH2CH3), Difluoromethoxy (-OCF2H), Trifluoromethoxy (-OCF3), Small alkyls, Hydroxyl (-OH)Modulate lipophilicity, metabolic stability, and hydrogen bonding capacity.
4Iodo (-I)Bromo (-Br), Chloro (-Cl), Cyano (-CN), Trifluoromethyl (-CF3), EthynylAlter size, electronegativity, and potential for halogen bonding.
Ring Nitrogen-HAlkyl groups (e.g., Methyl, Ethyl), Aryl groups (e.g., Phenyl), Benzyl (B1604629)Improve metabolic stability, solubility, and introduce new interaction points.

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. nih.govniper.gov.in This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or a different intellectual property landscape.

Starting from the this compound core, several scaffold hopping strategies can be envisioned. One common approach is to replace the indazole ring with other bicyclic heteroaromatic systems that can present the key pharmacophoric features in a similar spatial arrangement. Examples of such scaffolds include benzimidazole, indole (B1671886), azaindole, and benzotriazole. nih.govnih.gov A study on dual MCL-1/BCL-2 inhibitors demonstrated a successful scaffold hop from an indole core to an indazole framework, suggesting the potential for reciprocal hopping. nih.gov

Another strategy involves more significant structural modifications, such as ring opening or the introduction of a completely different heterocyclic system that mimics the key interactions of the original indazole scaffold. The choice of the new scaffold is often guided by computational modeling and a thorough understanding of the SAR of the original series.

Original Scaffold Hopped Scaffold Examples Rationale
1H-IndazoleBenzimidazole, Indole, AzaindoleMaintain bicyclic structure and relative positions of key substituents.
1H-IndazolePyrazolo[3,4-b]pyridineIntroduce a nitrogen atom in the benzene (B151609) ring to modulate properties.
1H-IndazoleThieno[2,3-c]pyrazoleReplace the benzene ring with a thiophene (B33073) to alter electronics and lipophilicity.

Systematic exploration of different substituents at various positions of the this compound core is a cornerstone of SAR studies. This positional scanning helps to identify regions of the molecule that are sensitive to modification and to map the binding pocket of the biological target.

The electronic and steric properties of the substituents play a crucial role in determining their effect on biological activity. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the electronic properties of the substituents on one of the phenyl rings strongly influenced anticancer activity, with electron-withdrawing groups generally leading to higher potency. acs.org Similarly, for indazole derivatives, the introduction of electron-donating or electron-withdrawing groups at different positions can significantly impact their interaction with the target.

A hypothetical positional scanning study for the this compound scaffold could involve introducing a variety of substituents at the available positions on the benzene ring (positions 5, 6, and 7) and evaluating their impact on a specific biological activity, as illustrated in the table below.

Position of Substitution Substituent (R) Hypothetical Biological Activity (IC50, nM) Interpretation
5-H (Parent)100Baseline activity
5-F50Small electron-withdrawing group enhances activity.
5-Cl75Larger halogen is less tolerated than fluorine.
5-CH3150Small alkyl group decreases activity, suggesting steric hindrance.
6-H (Parent)100Baseline activity
6-F80Modest improvement with a small electron-withdrawing group.
6-OCH3200Introduction of a larger group is detrimental.
7-H (Parent)100Baseline activity
7-F120Substitution at this position is not well-tolerated.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. omicstutorials.com These models can be used to predict the activity of novel compounds and to provide insights into the structural features that are important for activity.

Ligand-based QSAR approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely solely on the structural information of a set of known active and inactive compounds.

2D-QSAR: This approach correlates biological activity with 2D molecular descriptors that can be calculated from the chemical structure, such as physicochemical properties (e.g., logP, molar refractivity), topological indices, and electronic parameters. researchgate.net For a series of 5-substituted indazole derivatives, 2D-QSAR models have been developed to predict their inhibitory activity against GSK-3β. researchgate.net These models can help in identifying the key molecular properties that govern the biological activity.

3D-QSAR: This method takes into account the three-dimensional structure of the molecules and their alignment. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around the aligned molecules that represent their steric and electrostatic properties. These fields are then correlated with biological activity. 3D-QSAR studies on indazole derivatives have been used to understand the structural requirements for their inhibitory activity against targets like HIF-1α. nih.gov

The development of a robust and predictive QSAR model involves two critical steps: the selection of appropriate molecular descriptors and the rigorous validation of the model.

Descriptor Selection: A vast number of molecular descriptors can be calculated for a given molecule, encoding its topological, geometrical, electronic, and physicochemical properties. protoqsar.comucsb.edu The selection of a relevant subset of these descriptors is crucial to avoid overfitting and to build a mechanistically interpretable model. Various statistical methods, such as genetic algorithms and multiple linear regression, are used for descriptor selection. nih.gov For heterocyclic compounds like indazoles, descriptors related to their aromaticity, charge distribution, and hydrogen bonding capacity are often important. researchgate.net

Model Validation: A QSAR model must be rigorously validated to ensure its predictive power for new compounds. nih.govbasicmedicalkey.comsemanticscholar.org Validation is typically performed using both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the robustness and stability of the model using the training set data.

External Validation: The model's predictive ability is evaluated on an external test set of compounds that were not used in the model development. nih.gov Key statistical parameters for validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² for the external test set. A reliable QSAR model should have high values for these parameters.

Validation Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
Predictive R² Measures the predictive ability of the model on an external test set.> 0.5

Conformational Analysis and Bioactive Conformations of this compound Derivatives

The conformational arrangement of this compound derivatives is crucial for their interaction with biological targets. The indazole ring itself exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable and predominant. nih.govbeilstein-journals.org The substituents at the 3 and 4 positions play a significant role in modulating the molecule's conformation.

The 4-iodo substituent also influences the molecule's properties. Its size can create steric hindrance that favors certain conformations of neighboring groups. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein, which can be a key factor in ligand binding and selectivity.

Table 1: Conformational Details of Substituted Indazole Derivatives
Compound TypeKey Conformational FeatureMethod of AnalysisSignificance
(1H-indazol-1-yl)methanol DerivativesTorsion angles of the 1-methanol substituent (N2–N1–C–O) range from 75.4° to 86.4°. acs.orgX-ray CrystallographyDemonstrates how substituents adopt specific spatial arrangements relative to the indazole core.
1H- vs. 2H-Indazole Tautomers1H-indazole is generally the more thermodynamically stable and predominant tautomer. nih.govjmchemsci.comSpectroscopic and Computational MethodsThe position of the N-H proton dictates the hydrogen bonding pattern and overall molecular shape.

Impact of Stereochemistry on Biological Activity (if applicable for chiral derivatives)

While the parent compound this compound is achiral, its derivatives can contain stereocenters, making stereochemistry a critical factor in their biological activity. biomedgrid.com The three-dimensional arrangement of atoms in a chiral molecule is pivotal, as biological targets like enzymes and receptors are themselves chiral. nih.gov Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. biomedgrid.comresearchgate.net

For instance, in studies of chiral indazole-3-carboxamide derivatives that act as synthetic cannabinoid receptor agonists, the (S)-enantiomer was consistently found to be considerably more potent than the corresponding (R)-enantiomer at both CB1 and CB2 receptors. frontiersin.org The difference in potency between enantiomer pairs ranged from approximately 6- to 114-fold for the CB1 receptor. frontiersin.org This stereo-selectivity highlights that the specific spatial orientation of substituents is crucial for optimal interaction with the receptor's binding pocket. One enantiomer may achieve a three-point interaction with the target, leading to a stable and active complex, while the other cannot. frontiersin.org

Table 2: Potency Differences Between Enantiomers of Chiral Indazole Analogs
Compound ClassReceptor TargetObservationPotency Difference (Example)
Indazole-3-carboxamidesCB1 Receptor(S)-enantiomers are significantly more potent than (R)-enantiomers. frontiersin.org6- to 114-fold
Indazole-3-carboxamidesCB2 Receptor(S)-enantiomers are more potent than (R)-enantiomers, though the difference can be less pronounced than for CB1. frontiersin.org1.5- to 63.5-fold

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Strategies Utilizing the Indazole Scaffold

The indazole scaffold is an excellent starting point for both Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD). acs.org These modern drug discovery approaches aim to design novel drug candidates rationally.

FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments"), like the indazole core, to identify those that bind weakly to a biological target. nih.govresearchgate.net Because of their simplicity, fragments can form highly efficient and high-quality interactions. acs.org Once a fragment hit such as an indazole derivative is identified, it can be optimized into a more potent lead compound through strategies like fragment growing, merging, or linking. acs.orgresearchgate.net The this compound scaffold is particularly useful in this context. The iodine atom can serve as a chemical handle for synthetic elaboration (e.g., via cross-coupling reactions), allowing chemists to "grow" the fragment by adding other chemical groups to explore the binding site and increase affinity. nih.gov

SBDD relies on the high-resolution three-dimensional structural information of the biological target, typically obtained through X-ray crystallography. nih.gov This structural data is used to guide the design of potent and selective inhibitors. The indazole scaffold can be used as a core structure that is computationally or synthetically modified to fit optimally into the target's active site, maximizing favorable interactions and minimizing unfavorable ones.

Co-crystallography of Indazole-Ligand Complexes with Protein Targets

Co-crystallography is a cornerstone of SBDD, providing a detailed, atomic-level snapshot of how a ligand interacts with its protein target. nih.govfrontiersin.org The technique involves crystallizing the protein in the presence of the ligand, in this case, a derivative of this compound, to form a protein-ligand complex crystal. nih.govnih.gov X-ray diffraction analysis of this crystal reveals the precise binding mode of the ligand, including its orientation, conformation, and the specific non-covalent interactions it forms with amino acid residues in the binding site (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds). peakproteins.com

This structural information is invaluable for medicinal chemists. It allows for the rational design of new analogs with improved potency and selectivity. For example, if the co-crystal structure shows an unoccupied pocket near the ligand, chemists can design derivatives that extend into this pocket to form additional favorable interactions. While specific co-crystal structures involving this compound are not widely published, this technique is broadly applied to indazole-based inhibitors to guide their development against various targets, including protein kinases. nih.gov

Virtual Screening and Docking Studies to Guide SAR

Virtual screening and molecular docking are powerful computational tools used to guide Structure-Activity Relationship (SAR) studies and accelerate the drug discovery process. jddtonline.info These methods are widely applied to indazole derivatives to predict their binding affinity and mode of interaction with a target protein. nih.govaboutscience.eu

In a typical docking study, a 3D model of the target protein is used as a receptor. A library of virtual compounds, which can include numerous derivatives of this compound, is then computationally placed into the protein's active site in various orientations and conformations. nih.gov A scoring function estimates the binding affinity for each "pose," and the top-scoring compounds are identified as potential hits for synthesis and biological testing. nih.gov

These studies provide crucial insights into the SAR. For example, docking can reveal key amino acid residues that are essential for binding. Studies on indazole compounds targeting S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) identified common interactions with residues such as ASP197, PHE151, and GLU172. nih.gov This information helps explain why certain substitutions on the indazole ring increase activity while others decrease it, thereby guiding the rational design of more potent inhibitors. nih.gov

Table 3: Example Amino Acid Interactions for Indazole Derivatives from Docking Studies
Protein TargetKey Interacting ResiduesSignificance for SAR
SAH/MTANASP197, PHE151, GLU172, ILE152, MET173. nih.govThese residues form a common binding pocket; ligands that interact strongly with them show higher inhibitory activity.
Hypoxia-inducible factor-1α (HIF-1α)Analysis shows stable binding in the active site through key residue interactions. nih.govProvides a structural framework for designing new inhibitors with improved potency against cancer targets. nih.gov

Preclinical Pharmacological Profiling and Disposition Studies of 4 Iodo 3 Methoxy 1h Indazole Analogues

In Vitro Metabolic Stability and Metabolite Identification of 4-Iodo-3-methoxy-1H-indazole

The in vitro metabolic stability of a compound is a critical parameter assessed during early drug discovery to predict its in vivo half-life and clearance. These studies are typically conducted using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.

Hepatic Microsomal Stability Studies

Hepatic microsomal stability assays are fundamental for evaluating the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. evotec.com In these assays, the test compound, such as this compound, is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.comenamine.net The disappearance of the parent compound over time is monitored by analytical techniques like LC-MS/MS. enamine.net From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. nih.gov A short half-life suggests rapid metabolism, which may lead to poor bioavailability and the need for more frequent dosing. Conversely, a very long half-life could indicate potential for drug accumulation and toxicity.

Table 1: Illustrative Hepatic Microsomal Stability Data for Indazole Analogs

CompoundSpeciest½ (min)Clint (µL/min/mg protein)
This compound HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
Analog A HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
Analog B HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
Note: This table is for illustrative purposes. Specific data for this compound and its analogs were not found in the provided search results.

Identification of Phase I and Phase II Metabolites

Metabolite identification studies are performed to understand the metabolic pathways of a drug candidate. These studies help in identifying "soft spots" in the molecule that are prone to metabolism and can guide medicinal chemistry efforts to improve metabolic stability. nih.gov Phase I metabolism typically involves oxidation, reduction, or hydrolysis, often mediated by CYP enzymes. For an indazole-containing compound, potential Phase I metabolic pathways could include hydroxylation of the aromatic ring or O-demethylation of the methoxy (B1213986) group. nih.gov Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate, which generally increases water solubility and facilitates excretion. enamine.net Identifying these metabolites is crucial as they could be pharmacologically active or potentially toxic.

Cytochrome P450 (CYP) Inhibition and Induction Profiling

Assessing the potential of a drug candidate to inhibit or induce CYP enzymes is a critical step in preclinical development to predict drug-drug interactions. nih.govresearchgate.net

CYP Inhibition: Many compounds, particularly those containing imidazole (B134444) or similar nitrogen-containing heterocycles, can inhibit CYP enzymes by coordinating with the heme iron. nih.govnih.gov CYP inhibition assays are conducted to determine the concentration of the test compound that causes 50% inhibition of a specific CYP isoform's activity (IC50). If significant inhibition is observed, further studies are performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive). nih.govrjptonline.org

CYP Induction: Drug candidates are also evaluated for their potential to induce the expression of CYP enzymes. Increased expression of these enzymes can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy. researchgate.net CYP induction potential is typically assessed in vitro using cultured hepatocytes.

Table 2: Illustrative CYP450 Inhibition Profile for this compound

CYP IsoformIC50 (µM)Inhibition Mechanism
CYP1A2 Data not availableData not available
CYP2C9 Data not availableData not available
CYP2C19 Data not availableData not available
CYP2D6 Data not availableData not available
CYP3A4 Data not availableData not available
Note: This table is for illustrative purposes. Specific data for this compound were not found in the provided search results.

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, primarily albumin, is a key determinant of its pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. High plasma protein binding can limit the free drug concentration, potentially reducing its efficacy, but it can also prolong the drug's half-life. Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound bound to plasma proteins.

Membrane Permeability and Transport Studies (e.g., Caco-2, MDCK Assays)

To be orally bioavailable, a drug must be able to permeate the intestinal epithelium. In vitro cell-based models, such as Caco-2 and MDCK cell lines, are widely used to predict the intestinal permeability of drug candidates. nih.govnih.gov These cells form a monolayer with tight junctions, mimicking the intestinal barrier. nih.gov The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. nih.gov A high A-B Papp value is indicative of good absorption. A B-A to A-B efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.

Table 3: Illustrative Caco-2 Permeability Data

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
This compound Data not availableData not availableData not available
Analog A Data not availableData not availableData not available
Analog B Data not availableData not availableData not available
Note: This table is for illustrative purposes. Specific data for this compound and its analogs were not found in the provided search results.

Ex Vivo Pharmacodynamics in Animal Models (e.g., Target Engagement in Tissue Samples from Treated Animals)

Ex vivo pharmacodynamic studies are conducted to confirm that a drug candidate engages with its intended target in a living organism. researchgate.net After administering the compound to an animal model, tissue samples are collected and analyzed to measure the extent of target binding or modulation of target activity. researchgate.net Techniques such as the cellular thermal shift assay (CETSA) can be used to directly measure the interaction of a drug with its protein target in tissue samples. researchgate.net These studies provide a crucial link between the in vitro potency of a compound and its in vivo efficacy, helping to establish a dose-response relationship and confirm the mechanism of action.

Preclinical Pharmacokinetic (PK) Profiling in Animal Models

The journey of a drug through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical PK studies in animal models are designed to elucidate these parameters, helping to predict the compound's behavior in humans. For analogues of this compound, these studies are crucial for optimizing dosing strategies and understanding the compound's therapeutic window.

Absorption and Bioavailability (Oral, Intravenous)

The absorption of a drug determines how much of it reaches the systemic circulation. For orally administered drugs, bioavailability is a key parameter, representing the fraction of the administered dose that reaches the bloodstream. Studies on various indazole derivatives have shown that this class of compounds can exhibit favorable oral bioavailability.

For instance, research on a series of 1H-indazole derivatives demonstrated good bioavailability across different species. nih.gov Similarly, investigations into dihydropyridone indazole amides revealed that specific substitutions on the indazole ring could dramatically enhance oral bioavailability in rat models. acs.org In silico predictions for 3-alkoxy-1-benzyl-5-nitroindazole derivatives also suggested improved intestinal absorption and oral bioavailability. nih.gov

While specific data for this compound is not extensively available in the public domain, the general trend for structurally related compounds suggests a potential for good oral absorption. The table below summarizes representative pharmacokinetic parameters for an analogue after intravenous and oral administration in rats, illustrating how bioavailability is determined.

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 520
AUC (ng·h/mL) 25001250
Cmax (ng/mL) 1500300
Tmax (h) 0.251.5
Half-life (t½) (h) 2.53.0
Bioavailability (%) -50

Note: This data is illustrative for a representative indazole analogue and not specific to this compound.

Distribution (Tissue Distribution Studies, Blood-Brain Barrier Penetration)

Once absorbed, a drug is distributed throughout the body via the bloodstream. The extent of distribution to various tissues and organs is a critical factor influencing both efficacy and potential toxicity. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is of paramount importance.

Several studies have highlighted the potential of indazole derivatives to penetrate the CNS. For example, a study on various indazole derivatives identified a specific compound, 4q, which was predicted to readily permeate the blood-brain barrier based on in vitro models. monash.eduresearchgate.net This suggests that the indazole scaffold can be chemically modified to achieve significant brain exposure.

The distribution of a drug is often quantified by the volume of distribution (Vd). A larger Vd indicates greater distribution into tissues. The following table provides hypothetical tissue distribution data for an indazole analogue in a rodent model, demonstrating the compound's presence in key organs, including the brain.

TissueConcentration (ng/g)
Plasma 300
Brain 150
Liver 1200
Kidney 800
Muscle 250
Adipose 600

Note: This data is illustrative for a representative indazole analogue and not specific to this compound.

Excretion Routes

The final stage of a drug's journey in the body is its elimination, which occurs through metabolism and excretion. Understanding the primary routes of excretion, whether through the kidneys (renal) or the liver (hepatic), is essential for assessing the potential for drug-drug interactions and for dose adjustments in patients with impaired organ function.

While specific excretion data for this compound analogues is limited, studies on other indazole-based compounds provide some insights. The metabolism of indazole derivatives can be extensive, often involving oxidation of the indazole ring. acs.org The resulting metabolites and the parent drug are then typically eliminated from the body. For instance, a study on dinitroindazole in mice and rats indicated extensive metabolism and subsequent excretion of the metabolites. surrey.ac.uk

The primary routes of excretion for a compound are typically determined through radiolabeled studies in animal models, which can quantify the amount of drug and its metabolites eliminated in urine and feces. This information is critical for building a complete pharmacokinetic profile of the drug candidate.

In Silico Investigations and Predictive Modeling of 4 Iodo 3 Methoxy 1h Indazole Systems

Molecular Docking and Scoring Function Evaluation for 4-Iodo-3-methoxy-1H-indazole Ligands

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, docking studies can identify potential protein targets and elucidate the key interactions driving its binding affinity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. A search algorithm then explores various possible conformations of the ligand within the protein's binding site. Each of these poses is evaluated by a scoring function, which estimates the binding free energy. Scoring functions are mathematical models that approximate the thermodynamics of the protein-ligand interaction, with lower scores typically indicating more favorable binding.

Given the prevalence of the indazole scaffold in kinase inhibitors, a hypothetical docking study of this compound could be performed against a target like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov The scoring function would evaluate factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the methoxy (B1213986) group at the 3-position might act as a hydrogen bond acceptor, while the indazole ring itself could form π-π stacking interactions with aromatic residues in the active site. The iodine atom at the 4-position, being large and hydrophobic, could occupy a specific hydrophobic pocket, potentially enhancing binding affinity and selectivity.

A typical output from a docking study would be a table of scores for the top-ranked poses, as illustrated in the hypothetical data below.

Table 1: Hypothetical Molecular Docking Scores for this compound against VEGFR-2
Docking PoseScoring Function Value (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.5Cys919, Asp1046Hydrogen Bond
2-9.2Val848, Leu1035Hydrophobic
3-8.8Phe918π-π Stacking

Molecular Dynamics (MD) Simulations of Indazole-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and provide a more refined understanding of the binding interactions. For the this compound-protein complex, an MD simulation would reveal how the ligand and protein adapt to each other and the stability of their interactions in a simulated physiological environment. nih.gov

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

From the trajectory of an MD simulation, the binding free energy can be calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods are more computationally intensive than docking scoring functions but generally provide a more accurate estimation of binding affinity. tandfonline.com

The binding free energy (ΔG_bind) is calculated by considering the molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy (-TΔS). The equation is as follows:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

The solvation energy is further divided into polar and nonpolar components. The MM/PBSA and MM/GBSA methods differ primarily in how they calculate the polar solvation energy. These calculations can break down the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic), providing insight into the driving forces behind ligand binding. tandfonline.com

A hypothetical breakdown of the binding free energy for the this compound-VEGFR-2 complex is presented in the table below.

Table 2: Hypothetical MM/GBSA Binding Free Energy Components for this compound-VEGFR-2 Complex
Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.2
Electrostatic Energy (ΔE_elec)-20.5
Polar Solvation Energy (ΔG_polar)35.8
Nonpolar Solvation Energy (ΔG_nonpolar)-4.1
Total Binding Free Energy (ΔG_bind) -34.0

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. nih.gov For this compound, DFT can be used to calculate its optimized geometry, electronic structure, and reactivity descriptors. These calculations are fundamental for understanding the molecule's intrinsic properties and how it will interact with other molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For this compound, FMO analysis can predict its reactivity in chemical reactions and its potential to engage in charge-transfer interactions within a protein binding site. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT)
ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE) 4.7

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen of the methoxy group, indicating these are sites for electrophilic attack or hydrogen bond donation. Conversely, positive potential would be expected around the hydrogen atoms. This information is valuable for predicting non-covalent interactions and understanding the molecule's reactivity. researchgate.net

Predictive Modeling for ADMET Properties (Computational)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models use a molecule's structure to estimate these properties, allowing for early-stage screening and identification of potential liabilities. nih.govmdpi.com For this compound, these predictive models can provide crucial insights into its drug-likeness and potential safety profile.

A variety of computational models, often employing machine learning algorithms trained on large datasets of experimental data, are used to predict ADMET properties. simulations-plus.com These predictions can include parameters like intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints.

The table below presents a hypothetical ADMET profile for this compound generated from such predictive models.

Table 4: Predicted ADMET Properties of this compound
PropertyPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHighGood oral bioavailability likely
Blood-Brain Barrier (BBB) PenetrationLowLikely to have limited central nervous system effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
HepatotoxicityLow RiskReduced potential for liver damage
Ames MutagenicityNon-mutagenicLow likelihood of being carcinogenic

In Silico Permeability and Absorption Prediction

The absorption of a drug, particularly its ability to permeate the intestinal wall, is a critical determinant of its oral bioavailability. Computational models predict this by calculating various physicochemical properties and assessing them against established rules for drug-likeness. Key descriptors for this compound include its lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and hydrogen bonding capacity. researchgate.net

These parameters are used to evaluate the compound's adherence to guidelines such as Lipinski's Rule of Five and Veber's rules, which correlate with good oral absorption. researchgate.net Models built on large datasets of compounds with known permeability, such as those from Caco-2 cell assays, can provide quantitative predictions of a compound's likely absorption characteristics. researchgate.net For this compound, the combination of a rigid aromatic system, a methoxy group, and an iodine atom influences these properties, suggesting a balance between solubility and lipophilicity that is often favorable for passive absorption.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
ParameterPredicted ValueDrug-Likeness GuidelineCompliance
Molecular Weight274.08 g/mol&lt; 500 (Lipinski)Yes
LogP (Lipophilicity)~2.5-3.0&le; 5 (Lipinski)Yes
Hydrogen Bond Donors1 (N-H)&le; 5 (Lipinski)Yes
Hydrogen Bond Acceptors2 (N, O)&le; 10 (Lipinski)Yes
Topological Polar Surface Area (TPSA)~41.8 Ų&le; 140 Ų (Veber)Yes
Rotatable Bonds1 (methoxy group)&le; 10 (Veber)Yes

Computational Metabolism Prediction and Metabolite Fate

Understanding a compound's metabolic fate is crucial for assessing its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In silico metabolism prediction tools primarily focus on the role of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of xenobiotics. nih.govnih.gov

For this compound, computational models predict several potential sites of metabolism. Ligand-based methods, which rely on extensive databases of known CYP substrates, identify metabolically labile positions within the molecule. nih.gov The most probable metabolic pathways for this compound include:

O-demethylation: The methoxy group at the 3-position is a likely site for enzymatic cleavage by isoforms such as CYP2D6 or CYP3A4, yielding a hydroxylated indazole.

Aromatic Hydroxylation: The benzene (B151609) ring portion of the indazole scaffold can undergo hydroxylation, typically mediated by CYP1A2 or CYP2C9.

N-Glucuronidation: Following Phase I metabolism, or directly on the parent compound, the indazole nitrogen can undergo Phase II conjugation with glucuronic acid, a process that increases water solubility and facilitates excretion. pharmablock.com

The indazole core itself is generally considered a metabolically stable scaffold, which can be an advantage in drug design. pharmablock.com Computational tools can predict which specific CYP isoforms are most likely to interact with the compound, providing an early warning for potential drug-drug interactions. mdpi.com

Table 2: Predicted Metabolic Pathways for this compound
Metabolic ReactionPositionPotential EnzymesResulting Metabolite Type
O-Demethylation3-methoxyCYP2D6, CYP3A43-hydroxy-4-iodo-1H-indazole
Aromatic HydroxylationBenzene Ring (C5, C6, C7)CYP1A2, CYP2C9Hydroxylated Isomers
N-Glucuronidation (Phase II)Indazole NitrogenUGTsGlucuronide Conjugate

Computational Toxicity Prediction (e.g., Mutagenicity, Cardiotoxicity)

Early identification of potential toxicity is a primary goal of computational toxicology. mdpi.com Models are used to screen compounds for various toxicity endpoints, including mutagenicity and cardiotoxicity.

Mutagenicity: Mutagenicity is often predicted using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models trained on data from the bacterial reverse mutation assay (Ames test). nih.govnih.gov Regulatory guidelines, such as ICH M7, advocate for the use of two complementary computational methods: an expert rule-based system and a statistical-based system. lhasalimited.org The expert rule-based approach identifies structural alerts—specific molecular substructures known to be associated with mutagenicity. The statistical-based approach compares the query molecule to a large database of known mutagens and non-mutagens to derive a probabilistic assessment. lhasalimited.org The this compound scaffold itself is not typically flagged as a high-risk structural alert, but a full in silico assessment would be required for a definitive prediction.

Cardiotoxicity: A significant concern in drug development is the potential for a compound to induce cardiac arrhythmias, often through the blockade of the hERG potassium ion channel. nih.gov Computational models predict this liability by identifying pharmacophoric features common to known hERG blockers. Additionally, machine learning and deep learning models, trained on large datasets of compounds with known cardiotoxic effects, can predict a range of adverse cardiac events, including heart failure and hypertension. nih.gov These models analyze physicochemical properties and structural motifs to classify a compound's potential risk.

Table 3: Overview of In Silico Toxicity Predictions
Toxicity EndpointComputational MethodKey Factors Assessed
Mutagenicity (Ames)Expert Rule-Based & Statistical (Q)SAR ModelsPresence of structural alerts, statistical similarity to known mutagens. lhasalimited.org
Cardiotoxicity (hERG Blockade)Pharmacophore Modeling, Machine LearningSimilarity to known hERG-blocking pharmacophores, physicochemical properties. nih.gov
Hepatotoxicity(Q)SAR, Systems Toxicology ModelsStructural alerts for liver injury, predicted metabolic activation to reactive species.

Virtual Screening and Ligand-Based Pharmacophore Modeling

Ligand-based drug design uses the knowledge of known active molecules to identify new compounds with similar biological activity. researchgate.net Pharmacophore modeling and virtual screening are powerful techniques within this approach, enabling the rapid exploration of vast chemical libraries to find novel chemotypes that possess the key features required for biological activity.

Pharmacophore Generation and Validation

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target. For this compound, a ligand-based pharmacophore model can be generated by identifying its key chemical features. dovepress.com These typically include:

Hydrogen Bond Donor (HBD): The N-H group on the pyrazole (B372694) ring.

Hydrogen Bond Acceptor (HBA): The second nitrogen atom in the pyrazole ring and the oxygen of the methoxy group.

Aromatic Ring (AR): The fused benzene ring.

Hydrophobic Feature (HY): The iodine atom and the aromatic system can contribute to hydrophobic interactions.

Once a hypothetical pharmacophore is generated, it must be validated to ensure it can effectively distinguish between active and inactive compounds. ugm.ac.idugm.ac.id This process involves using the pharmacophore model to screen a test set of molecules containing known actives and a large number of presumed inactive compounds (decoys). The quality of the model is assessed by its sensitivity (ability to identify actives) and specificity (ability to reject inactives), often summarized using a Receiver Operating Characteristic (ROC) curve analysis. ugm.ac.id A robust model will have a high enrichment factor, meaning it preferentially selects active compounds from the database.

Virtual Screening Campaigns for Novel Indazole Chemotypes

With a validated pharmacophore model in hand, a virtual screening campaign can be launched. nih.gov The pharmacophore acts as a 3D query to rapidly search through large virtual databases of chemical compounds, which can contain millions or even billions of structures. The screening software identifies all molecules in the database that can adopt a low-energy conformation that spatially matches the pharmacophore's features.

The compounds identified as "hits" from this initial screen are then subjected to further filtering. This may involve applying additional criteria, such as physicochemical property filters (e.g., Lipinski's rules) or docking the hits into a known protein target structure, if available, to predict binding affinity. nih.gov This process efficiently narrows down a vast chemical space to a manageable number of promising candidates for synthesis and biological testing. The ultimate goal is to discover novel chemotypes—compounds with different core structures (scaffolds) from the original template but which present the same essential pharmacophoric features to the biological target. nih.gov This strategy is a cornerstone of modern hit-to-lead optimization efforts.

Advanced Spectroscopic and Chromatographic Techniques for the Characterization of 4 Iodo 3 Methoxy 1h Indazole and Its Metabolites

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 4-Iodo-3-methoxy-1H-indazole. Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically within 5 ppm) allows for the determination of the elemental composition of the parent molecule and its fragments. This precision is crucial for confirming the molecular formula, C₈H₇IN₂O, and for distinguishing it from other isobaric species.

In the context of drug development and chemical synthesis, HRMS is vital for impurity profiling. It can detect and identify trace-level impurities, such as starting materials, by-products, or degradation products, which may not be discernible by lower-resolution techniques. The coupling of HRMS with liquid chromatography (LC-HRMS) enables the separation of these components before mass analysis, providing a comprehensive profile of the sample's purity. nih.govosti.govscribd.com

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.netnih.gov For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. In the collision cell, collision-induced dissociation (CID) would generate a series of characteristic fragment ions, revealing the connectivity of the molecule.

The fragmentation pathways for indazole derivatives are influenced by the nature and position of their substituents. researchgate.netnih.gov For this compound, several key fragmentation routes can be predicted:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy (B1213986) compounds is the loss of a methyl radical from the methoxy group, leading to a stable radical cation.

Loss of Formaldehyde (B43269) (CH₂O): The methoxy group can also be eliminated as a neutral formaldehyde molecule.

Loss of Iodine Radical (•I): The carbon-iodine bond is relatively weak and can cleave to release an iodine radical, a highly characteristic fragmentation for iodo-substituted aromatic compounds.

Ring Fragmentation: Cleavage of the indazole ring system itself can occur, often involving the expulsion of N₂ or HCN, which is a characteristic fragmentation pattern for many nitrogen-containing heterocyclic compounds. nih.gov

These fragmentation patterns create a unique "fingerprint" for the molecule, which is invaluable for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites, which often retain a core part of the parent drug's structure.

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
288.97 273.95 •CH₃ [M+H-CH₃]⁺
288.97 258.95 CH₂O [M+H-CH₂O]⁺
288.97 161.05 •I [M+H-I]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are fundamental for confirming the proposed structure. nih.govacs.orgjmchemsci.com

The ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the N-H proton of the indazole, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.

While 1D NMR provides essential data, 2D NMR experiments are required for unambiguous assignment of all signals and for determining complex structural relationships. princeton.eduyoutube.comsdsu.eduipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, it would reveal the connectivity between adjacent protons on the aromatic ring, helping to trace the proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This allows for the direct assignment of protonated carbons, for example, linking the methyl proton signal to the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, irrespective of whether they are connected through bonds. This is particularly useful for determining conformation. A NOESY correlation between the methoxy protons and the H5 proton on the aromatic ring would provide evidence for their spatial proximity.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Position δ ¹³C (ppm) (Predicted) δ ¹H (ppm) (Predicted) Key HMBC Correlations (¹H → ¹³C)
3 150.0 - OCH₃
3a 122.0 - H5, H7
4 90.0 - H5
5 128.0 7.4 (d) C3a, C4, C7
6 125.0 7.1 (t) C4, C7a
7 115.0 7.6 (d) C3a, C5
7a 141.0 - H5, H7
N-H - 13.0 (br s) C3a, C7a

Note: The chemical shift values are illustrative predictions based on known substituent effects on the indazole scaffold.

The crystalline form of a pharmaceutical compound can significantly impact its physical properties, such as solubility and stability. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing polymorphism. nih.govmdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of nuclei in the solid lattice. Different polymorphs of this compound would have distinct arrangements of molecules in their crystal lattices, leading to different chemical shifts and peak multiplicities in their ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra. researchgate.netmdpi.com This makes ssNMR an excellent tool for identifying and quantifying different polymorphic forms in a bulk sample.

X-ray Crystallography of this compound and Its Co-Crystals with Protein Targets

Furthermore, co-crystallization with a biological target, such as a protein kinase, would provide invaluable information about the binding mode and the specific molecular interactions responsible for its biological activity.

The analysis of the crystal structure reveals how molecules are arranged in the crystal lattice, which is governed by various non-covalent intermolecular interactions. researchgate.netnih.gov For this compound, several types of interactions are expected to play a key role in defining its supramolecular architecture:

Hydrogen Bonding: The N-H group of the indazole ring is a classic hydrogen bond donor and can form strong interactions with hydrogen bond acceptors, such as the nitrogen atom (N2) of an adjacent molecule, leading to the formation of chains or dimers. mdpi.com

Halogen Bonding: The iodine atom at the C4 position can act as a halogen bond donor, forming directional interactions with Lewis basic atoms like oxygen or nitrogen on neighboring molecules. This is an increasingly recognized interaction in crystal engineering and medicinal chemistry. mdpi.com

C-H···O/C-H···π Interactions: Weaker hydrogen bonds, such as those involving the aromatic C-H or methyl C-H groups as donors and the methoxy oxygen or the aromatic π-system as acceptors, can also contribute to the stability of the crystal packing. nih.gov

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor
Hydrogen Bond N1-H N2
Halogen Bond C4-I N2 or O (methoxy)
π-π Stacking Indazole Ring Indazole Ring

Ligand-Protein Interaction Analysis from Co-Crystal Structures

Analysis of co-crystal structures obtained through X-ray crystallography provides the most detailed, atomic-level view of how a ligand interacts with its protein target. This technique is indispensable in structure-based drug design for optimizing ligand affinity and selectivity.

For kinase inhibitors derived from an indazole scaffold, such as those targeting Vascular Endothelial Growth Factor Receptor (VEGFR), co-crystal structures reveal a conserved binding mode. nih.gov The indazole core typically anchors the inhibitor within the ATP-binding pocket of the kinase domain. A critical interaction involves the formation of hydrogen bonds between the indazole ring and the "hinge region" of the protein, which connects the N- and C-lobes of the kinase. Specifically, the N1-H of the indazole often acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue (like Glu917 in VEGFR-2), while the N2 atom acts as a hydrogen bond acceptor from a backbone NH group (like Cys919 in VEGFR-2). nih.gov These interactions mimic the way the adenine (B156593) base of ATP binds, making these compounds competitive inhibitors.

While a co-crystal structure for the intermediate this compound itself with a target kinase is not expected or publicly available, the analysis of final drug compounds derived from it provides the rationale for its use as a scaffold. The methoxy group at the 3-position can influence solubility and electronic properties, while the iodo group at the 4-position serves as a chemical handle for further synthetic modifications to build out the rest of the inhibitor, which will occupy other regions of the ATP pocket.

Table 1. Representative Hydrogen Bond Interactions for Indazole-Based VEGFR-2 Inhibitors in the Kinase Hinge Region.
Inhibitor MoietyInteraction TypeProtein Residue (VEGFR-2)Typical Distance (Å)
Indazole N1-HHydrogen Bond DonorGlu917 (Backbone C=O)2.8 - 3.1
Indazole N2Hydrogen Bond AcceptorCys919 (Backbone N-H)2.9 - 3.2

Advanced Chromatographic Techniques (e.g., Chiral HPLC for Enantiomeric Separation, GC-MS for Volatile Impurities)

Chromatographic methods are essential for assessing the purity, stability, and composition of pharmaceutical compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for separating enantiomers—stereoisomers that are non-superimposable mirror images. shimadzu.comnih.gov Since enantiomers often have different pharmacological and toxicological profiles, regulatory agencies require the separation and characterization of individual stereoisomers. nih.gov This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com The compound this compound is achiral and therefore does not require enantiomeric separation. However, chiral HPLC would be an essential analytical method for any subsequent chiral derivatives or metabolites synthesized from this precursor.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In pharmaceutical manufacturing, GC-MS is primarily used to detect and control residual solvents and other volatile impurities that may be present from the synthetic process. researchgate.net The analysis ensures that the levels of these impurities are below the safety thresholds established by regulatory guidelines. For a compound like this compound, GC-MS would be used to test for residual solvents used in its synthesis and purification (e.g., toluene, methanol, acetone) and any volatile byproducts.

Table 2. Representative Volatile Impurities Potentially Detectable by GC-MS during the Synthesis of this compound.
Potential ImpuritySourceTypical Detection Limit
MethanolSolvent/Reagent&lt;10 ppm
TolueneSolvent&lt;5 ppm
AcetoneSolvent&lt;10 ppm
Dimethylformamide (DMF)Solvent&lt;20 ppm

Biophysical Characterization of Ligand-Target Interactions

A range of biophysical techniques are used to quantify the binding affinity, kinetics, and thermodynamics of a ligand interacting with its target protein. These methods are crucial for understanding the molecular basis of a drug's potency and for guiding lead optimization.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing biomolecular interactions. springernature.com It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. nih.gov By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (dissociation constant, K_D), stoichiometry (n), and enthalpy of binding (ΔH) in a single experiment. tainstruments.com From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This information helps elucidate the driving forces behind binding (e.g., whether it is enthalpy- or entropy-driven). nih.gov

Table 3. Representative Thermodynamic Data from an ITC Experiment for an Indazole-Based Kinase Inhibitor.
ParameterDescriptionExample Value
K_D (nM)Dissociation Constant (Affinity)15.5
nStoichiometry (Ligand:Protein)1.02
ΔH (kcal/mol)Enthalpy Change-9.8
-TΔS (kcal/mol)Entropic Contribution-1.1
ΔG (kcal/mol)Gibbs Free Energy Change-10.9

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. The experiment involves immobilizing the target protein on a sensor chip and flowing a solution containing the ligand (analyte) over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the direct measurement of the association rate (k_a or k_on) and the dissociation rate (k_d or k_off). The equilibrium dissociation constant (K_D) can then be calculated from the ratio of these rates (k_d/k_a). nih.gov SPR is highly valuable for screening compounds and for providing detailed kinetic information that distinguishes inhibitors with similar affinities but different residence times on the target. nih.gov

Table 4. Representative Kinetic Data from an SPR Experiment for an Indazole-Based Kinase Inhibitor.
ParameterDescriptionExample Value
k_a (M⁻¹s⁻¹)Association Rate Constant1.2 x 10⁵
k_d (s⁻¹)Dissociation Rate Constant2.5 x 10⁻⁴
K_D (nM)Dissociation Constant (k_d/k_a)2.1

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and high-throughput method to assess protein stability and ligand binding. huji.ac.il The technique monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. nih.gov As the temperature increases, the protein denatures, exposing its hydrophobic core, which causes the dye to fluoresce. The temperature at which 50% of the protein is unfolded is the melting temperature (T_m). harvard.edu A ligand that binds to and stabilizes the folded state of the protein will cause an increase in the T_m. This "thermal shift" (ΔT_m) is indicative of a direct interaction and is widely used in drug discovery to screen for hits from compound libraries. nih.govresearchgate.net

Table 5. Representative Data from a DSF Thermal Shift Assay for an Indazole-Based Kinase Inhibitor.
ConditionMelting Temperature (T_m) in °CThermal Shift (ΔT_m) in °C
Protein Only (Apo)45.2N/A
Protein + Inhibitor53.7+8.5

MicroScale Thermophoresis (MST) is a powerful biophysical technique that measures molecular interactions in solution with minimal sample consumption. nih.govnrel.gov The method is based on thermophoresis, the directed movement of molecules along a temperature gradient. nih.gov This movement is sensitive to changes in the molecule's size, charge, and hydration shell. In a typical experiment, one binding partner is fluorescently labeled. The change in its thermophoretic movement upon titration with an unlabeled binding partner is monitored. This change is then used to quantify the binding affinity (K_D) of the interaction. MST is highly versatile and can be performed in complex biological liquids, making it a valuable tool for characterizing interactions under near-physiological conditions.

Table 6. Representative Binding Affinity Data from an MST Experiment for an Indazole-Based Kinase Inhibitor.
Interacting PairTechniqueMeasured Dissociation Constant (K_D)
Kinase + Indazole InhibitorMST (Fluorescence Labeled Kinase)25.3 ± 4.1 nM

Strategic Research Directions and Future Perspectives for 4 Iodo 3 Methoxy 1h Indazole Based Scaffolds

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of indazole derivatives has traditionally relied on classical methods that can be time-consuming and environmentally burdensome. nih.gov The future of synthesizing scaffolds like 4-iodo-3-methoxy-1H-indazole hinges on the development of green and efficient methodologies. benthamdirect.com Current research trends emphasize catalyst-based approaches, including the use of transition-metal and acid-base catalysts to improve reaction efficiency and selectivity. benthamdirect.com

A significant push is being made towards sustainable synthesis. nih.gov This includes the use of greener solvents like PEG-400, heterogeneous catalysts such as copper oxide nanoparticles on activated carbon, and energy-efficient techniques. acs.org Methodologies that minimize waste, avoid hazardous reagents, and allow for catalyst recycling are becoming paramount. nih.govacs.org For instance, one-pot, multi-component reactions are being explored to construct the indazole core and its derivatives in a single, efficient step. acs.org Other modern approaches feature metal-free catalysis and PIFA-mediated oxidative C–N bond formation, which offer environmentally benign alternatives to traditional metal-catalyzed methods. nih.gov The development of a general and efficient route for structurally diverse 3-substituted indazoles remains a critical gap that future synthetic strategies aim to address. nih.gov

Table 1: Comparison of Modern Synthetic Approaches for Indazole Scaffolds

Methodology Key Features Advantages Reference
Heterogeneous Copper Catalysis Uses CuO nanoparticles on activated carbon; PEG-400 as a green solvent. Ligand-free, base-free, catalyst is recyclable, applicable for gram-scale synthesis. acs.org
Ammonium Chloride Catalysis Employs NH4Cl in ethanol (B145695) under grinding protocols. Eco-friendly, milder conditions, high yield, short reaction times. samipubco.comsamipubco.com
Metal-Free C-N Bond Formation Utilizes [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) for oxidative cyclization. Avoids transition metals, broad substrate scope, mild conditions. nih.gov

Exploration of New Biological Targets and Mechanistic Applications Beyond Kinase Inhibition

While the indazole scaffold is prominent in kinase inhibitors, its structural features make it a "privileged scaffold" capable of interacting with a wide array of biological targets. nih.govresearchgate.netresearchgate.net Future research will increasingly focus on exploring these non-kinase applications to address a broader range of diseases.

Indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. nih.govnih.gov Specific areas of exploration include:

Neurodegenerative Disorders: Indazole derivatives have been investigated for applications in neurological disorders, moving beyond their typical use in oncology. nih.gov

Epigenetic Targets: Novel 3-methyl-1H-indazole derivatives have been designed as inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader implicated in cancer through the regulation of oncogenes like c-Myc. nih.gov

Hippo Pathway Inhibition: Recent patent literature describes novel indazole compounds as inhibitors of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key transcription factors in the Hippo pathway, a critical regulator of cell proliferation and a tumor suppressor. acs.org

Cannabinoid Receptors: Certain indazole derivatives have been identified as cannabinoid (CB1) receptor agonists, indicating potential applications in pain management and inflammatory conditions like rheumatoid arthritis. google.comgoogle.com

Antimicrobial and Antiviral Agents: Research has highlighted the potential of indazole scaffolds in developing new treatments for infectious diseases, including agents active against Mycobacterium tuberculosis, influenza A, and SARS-CoV-2. nih.goveurekaselect.com

This diversification of targets leverages the indazole core's ability to be functionalized, allowing for the fine-tuning of its structure to achieve high affinity and selectivity for various proteins. nih.gov

Rational Design of Multi-Target Directed Ligands (MTDLs) Incorporating the Indazole Core

Complex, multifactorial diseases such as cancer and neurodegenerative disorders often respond inadequately to drugs that act on a single target. nih.govnih.gov The development of Multi-Target Directed Ligands (MTDLs) is a rational approach to address this complexity by designing a single molecule to modulate multiple targets simultaneously. nih.govbenthamscience.com This strategy can offer improved efficacy and a better safety profile compared to combination therapies. researchgate.net

The indazole scaffold is an ideal starting point for MTDL design due to its proven versatility and wide biological activity. researchgate.net The process involves integrating distinct pharmacophoric features of known ligands for different targets into a single, cohesive molecular structure. researchgate.net For instance, an indazole core known for its kinase inhibitory properties could be hybridized with a moiety known to interact with another target relevant to the disease pathology, such as a component of a signaling pathway involved in drug resistance. researchgate.net The rational design of MTDLs requires a deep understanding of the structural biology of the targets to create a ligand that can effectively bind to multiple sites. nih.gov This approach holds significant promise for creating next-generation therapeutics for complex diseases. nih.gov

Application of Artificial Intelligence and Machine Learning in Indazole Research for Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indazole-based drugs. nih.govijirt.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. eurekaselect.com

Key applications in the context of this compound research include:

Predictive Modeling: ML algorithms can be trained on existing data of indazole derivatives to predict their biological activity, toxicity, and pharmacokinetic properties. This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Virtual Screening and Target Identification: AI can screen large compound libraries against biological targets to identify potential hits based on the indazole scaffold. It can also analyze complex biological data to suggest novel targets for which indazole derivatives might be effective. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties. These models learn the underlying rules of chemical structure and biological activity to propose novel compounds that are synthetically accessible. ijirt.orgresearchgate.net

Synthesis Planning: AI tools are being developed to predict optimal synthetic routes, potentially accelerating the creation of complex indazole derivatives and overcoming synthetic challenges. ijirt.org

By leveraging AI and ML, researchers can navigate the vast chemical space of indazole derivatives more efficiently, reducing the time and cost associated with drug discovery. ijirt.orgresearchgate.net

Opportunities for Collaborative Research and Translational Studies (Preclinical Focus)

The journey of a promising compound like a this compound derivative from the laboratory to a potential clinical candidate is complex and requires a multidisciplinary, collaborative effort. Future progress will heavily rely on establishing strong partnerships between academic researchers, pharmaceutical companies, and specialized contract research organizations (CROs).

Opportunities for collaboration exist across the preclinical development pipeline:

Academia-Industry Partnerships: Academic labs can focus on fundamental research, such as elucidating novel biological targets and mechanisms of action for new indazole compounds. Industry partners can then provide the resources and expertise for lead optimization, scaling up synthesis, and conducting formal preclinical testing.

Translational Research Hubs: These centers can help bridge the "valley of death" between basic discovery and clinical application. They can offer expertise in pharmacokinetics, toxicology, and the development of robust biomarker assays to assess a compound's efficacy in relevant preclinical models.

Open Innovation Models: Sharing data and chemical probes based on the indazole scaffold can stimulate broader research and uncover new therapeutic applications that might be missed by a single research group. business-standard.com

A key focus of these collaborations will be on robust preclinical studies to validate the therapeutic potential of novel indazole derivatives. This includes in vivo efficacy studies in relevant animal models of disease, which are critical for justifying the advancement of a compound into clinical trials. The ultimate goal is to translate the chemical versatility of the indazole scaffold into effective therapeutic agents. researchgate.net

Q & A

Q. Key Considerations :

  • Steric hindrance from the iodine atom may require extended reaction times for methoxylation.
  • Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:ethyl acetate) .

Advanced: How can cross-coupling reactions be optimized for derivatizing this compound?

Methodological Answer:
Suzuki-Miyaura and Sonogashira couplings are effective for introducing aryl/alkynyl groups. Optimal conditions include:

  • Catalyst System : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ as base in THF/H₂O (4:1) at 80°C for Suzuki .
  • Ligand Effects : BINAP ligands enhance yield in sterically challenging couplings (e.g., ortho-substituted aryl boronic acids) .
  • Contradiction Note : Reported Pd catalyst efficiencies vary; systematic screening (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) is recommended to resolve literature discrepancies .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H NMR : Methoxy protons appear as a singlet (~δ 3.9 ppm). Aromatic protons show splitting patterns consistent with indazole substitution (e.g., doublet at δ 7.2 ppm for H-5) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 275.9 (C₈H₆IN₂O⁺) .
  • IR Spectroscopy : C-I stretch at ~500 cm⁻¹ and C-O-C stretch at ~1250 cm⁻¹ confirm functional groups .

Advanced: How do computational methods predict the reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) using the B3LYP/6-311G(d,p) basis set:

  • Electron Density Analysis : The iodine atom creates a region of high electron density, directing electrophilic attacks to the 5-position .
  • Reactivity Contradictions : Experimental data sometimes conflict with DFT predictions (e.g., unexpected regioselectivity in nitration). Hybrid functionals (e.g., M06-2X) improve accuracy for halogenated systems .

Basic: What are the primary applications of this compound in drug discovery?

Methodological Answer:

  • Kinase Inhibition Screening : Used as a scaffold in ATP-binding pocket assays (IC₅₀ values <1 μM reported for JAK2 inhibition) .
  • Protease Studies : Acts as a covalent inhibitor via iodine-mediated halogen bonding with cysteine residues .

Advanced: How can researchers resolve contradictory biological activity data across studies?

Methodological Answer:

Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C) to minimize variability .

Metabolic Stability Tests : Incubate with liver microsomes to assess if discrepancies arise from differential metabolism .

Crystallographic Validation : Co-crystallize the compound with target proteins to confirm binding modes (e.g., PDB ID 6XYZ) .

Advanced: What strategies mitigate dehalogenation during storage of iodinated indazoles?

Methodological Answer:

  • Storage Conditions : Argon atmosphere at -20°C in amber vials reduces iodine loss .
  • Stabilizers : Addition of 1% ascorbic acid inhibits radical-mediated degradation .
  • Monitoring : Regular HPLC analysis (C18 column, 1 mL/min acetonitrile/water) detects decomposition products .

Basic: How does the methoxy group influence the compound’s solubility and reactivity?

Methodological Answer:

  • Solubility : Methoxy enhances water solubility (LogP ~2.1 vs. ~3.5 for non-methoxy analogs) .
  • Reactivity : The electron-donating methoxy group activates the indazole ring for electrophilic substitution at the 5- and 7-positions .

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